Methyl 5-cyclohexylpiperidine-2-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

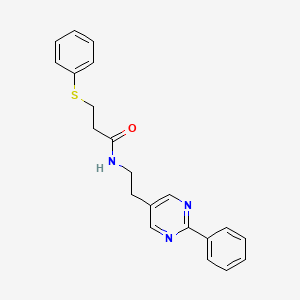

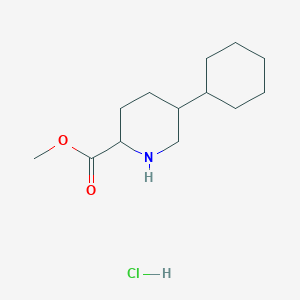

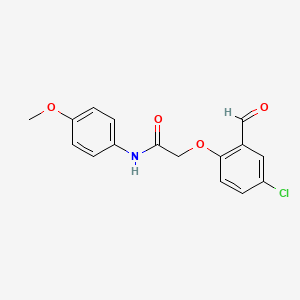

“Methyl 5-cyclohexylpiperidine-2-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2411196-32-0 . It has a molecular weight of 261.79 and is typically found in powder form . The IUPAC name for this compound is "methyl 5-cyclohexylpiperidine-2-carboxylate hydrochloride" .

Synthesis Analysis

While specific synthesis methods for “Methyl 5-cyclohexylpiperidine-2-carboxylate;hydrochloride” were not found, piperidines, in general, are important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The InChI Code for “Methyl 5-cyclohexylpiperidine-2-carboxylate hydrochloride” is 1S/C13H23NO2.ClH/c1-16-13(15)12-8-7-11(9-14-12)10-5-3-2-4-6-10;/h10-12,14H,2-9H2,1H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis

“Methyl 5-cyclohexylpiperidine-2-carboxylate hydrochloride” has a molecular weight of 261.79 . It is typically found in powder form . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

1. Role in DNA Methylation and Demethylation

Methyl 5-cyclohexylpiperidine-2-carboxylate;hydrochloride plays a role in DNA methylation, a crucial process in gene expression and genomic imprinting. It's involved in the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) by Tet proteins, suggesting a potential route for DNA demethylation in animals. This process is vital for regulating gene expression, with implications for understanding diseases like cancer and developmental disorders (Ito et al., 2011), (Tahiliani et al., 2009).

2. Insight into Epigenetic Regulation

Studies reveal the biological functions of active DNA demethylation in various contexts, highlighting the role of this compound in epigenetic regulation. This has broad implications for understanding gene regulation mechanisms in health and disease, particularly in developmental biology and oncology (Wu & Zhang, 2017).

3. Applications in Neurobiology

The compound is involved in the presence of 5-hydroxymethylcytosine in the brain, particularly in neuronal cells. This suggests a significant role in the epigenetic control of neuronal function, with potential implications for neurological disorders and brain development (Kriaucionis & Heintz, 2009).

4. Potential in Cancer Research

The conversion of 5-methylcytosine to its derivatives through this compound could be significant in cancer research. Understanding these mechanisms can provide insights into tumor development and potentially lead to new therapeutic targets (Tang et al., 2015).

5. Epigenetic Biomarkers

This compound's role in generating oxidized forms of 5-methylcytosine in DNA suggests its potential in developing epigenetic biomarkers for diseases. This can be crucial for early detection and prognosis of conditions like colorectal carcinoma (Liu et al., 2013).

6. Insights into Brain Function and Behavior

The role of this compound in the hydroxylation of 5-methylcytosine by TET1 promotes active DNA demethylation in the brain. This is significant for understanding brain function and behavior, particularly in the context of psychiatric disorders (Guo et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

The target of a drug is typically a protein such as an enzyme or receptor. Identifying the target involves biochemical and genetic methods, often using the drug itself as a tool .

Mode of Action

This refers to how the drug interacts with its target. It could inhibit an enzyme, activate a receptor, or block a channel, for example. The mode of action is usually determined through a combination of biochemical studies and structural biology .

Biochemical Pathways

These are the series of chemical reactions that the drug influences in the body. They can be studied using techniques like metabolomics, which can track changes in the levels of different metabolites .

Pharmacokinetics

This involves studying what the body does to the drug, including how it is absorbed, distributed, metabolized, and excreted (ADME). Techniques used include in vivo studies in animals, in vitro studies using human tissues, and mathematical modeling .

Result of Action

This is the effect that the drug has at the cellular and molecular level. It can be studied using a variety of techniques, including cell culture experiments, animal models, and sometimes clinical trials .

Action Environment

This refers to how factors like pH, temperature, and the presence of other molecules can influence the drug’s action. These factors can be studied in vitro using controlled experiments, and in vivo using animal models .

Properties

IUPAC Name |

methyl 5-cyclohexylpiperidine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2.ClH/c1-16-13(15)12-8-7-11(9-14-12)10-5-3-2-4-6-10;/h10-12,14H,2-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBNVUDPGSIAPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CN1)C2CCCCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxo-2-[3-(trifluoromethyl)phenyl]isoindoline-4-carboxylic acid](/img/structure/B2935482.png)

![3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2935483.png)

![2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2935487.png)

![Methyl 2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2935488.png)

![N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2935491.png)

![3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B2935496.png)

![2-(allyl(phenyl)amino)-N-cyclopentyl-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2935498.png)